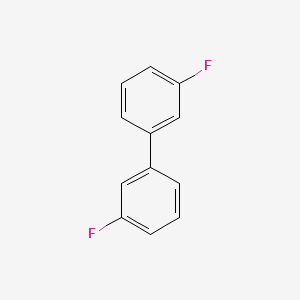

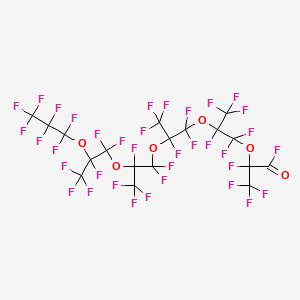

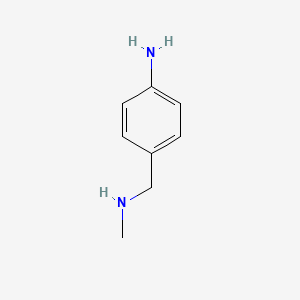

![molecular formula C16H13F3O B1295115 1-フェニル-3-[3-(トリフルオロメチル)フェニル]プロパン-2-オン CAS No. 59756-57-9](/img/structure/B1295115.png)

1-フェニル-3-[3-(トリフルオロメチル)フェニル]プロパン-2-オン

説明

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C16H13F3O and its molecular weight is 278.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成中間体

この化合物は、さまざまな有機分子の合成における中間体として役立ちます。その構造により、追加の官能基を導入したり、既存の官能基を変更したりする反応が可能になり、複雑な有機化学物質の生成に役立ちます。 例えば、この化合物はさらに反応してカルコンを生成することができ、カルコンは多くの医薬品、染料、香水の先駆物質です .

化学反応における触媒

1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]ACETONEは、アセトフェノンのエポキシ化などの特定の化学反応において効果的な触媒として作用することが示されています。 これは、反応性ラジカル中間体の形成を伴い、このラジカル中間体は酸素と反応してエポキシドを形成し、エポキシドはさまざまな医薬品や農薬における重要な官能基です .

植物成長調節

この化合物の誘導体は、種子の発芽や胚軸の伸長などの植物成長過程に影響を与えるジベレリン様活性を示すことが研究されています。 これらの特性により、農業における植物成長調節剤としての使用の可能性があり、作物の収量を向上させるために使用される従来のジベレリンの代替手段を提供します .

抗菌特性

1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]ACETONEから合成できる2-フェニル-5-{2-[3-(トリフルオロメチル)フェニル]エテニル}-1,3,4-オキサジアゾール誘導体の研究では、潜在的な抗菌特性が示されています。 これらの誘導体は、耐性菌や真菌の株に対抗するための新しい抗菌剤の開発につながる可能性があります .

分析化学

分析化学において、この化合物は、質量分析法において標準物質または参照物質として使用され、サンプル内の他の物質を特定および定量化するために役立ちます。 その独特の質量スペクトルは、比較のための信頼性の高い基準として役立ちます .

作用機序

Mode of Action

The compound is a chalcone that can be synthesized by catalytic hydrogenolysis of 1,4-dihydroxybenzene and epoxidation of the resulting dihydropyran . It has been shown to be an effective catalyst for the epoxidation of acetophenone . The reaction mechanism of this reaction involves the formation of a reactive radical intermediate that reacts with oxygen to form an epoxide .

Biochemical Pathways

It’s known that the compound plays a role in the epoxidation of acetophenone .

生化学分析

Biochemical Properties

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . This interaction suggests that 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can modulate enzyme activity and protein interactions, thereby affecting cellular processes.

Cellular Effects

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its neuroprotective properties indicate that it can alter signaling pathways related to cell survival and apoptosis . Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to protect neurons from apoptosis suggests that it may interact with key proteins involved in cell death pathways, thereby preventing cell death and promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products and their impact on cellular processes are also important considerations.

Dosage Effects in Animal Models

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications .

Metabolic Pathways

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in neuroprotection suggests that it may affect metabolic pathways related to energy production and cellular stress responses .

Transport and Distribution

Within cells and tissues, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its localization and accumulation in target cells. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

1-phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(9-14)11-15(20)10-12-5-2-1-3-6-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBVFQPMQKODRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069359 | |

| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59756-57-9 | |

| Record name | 1-Phenyl-3-[3-(trifluoromethyl)phenyl]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-phenyl-3-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-[3-(trifluoromethyl)phenyl]acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。